(S)-tert-butyl 3-amino-6-isopropyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate is a complex organic compound with significant implications in medicinal chemistry. This compound belongs to the class of pyrrolopyrazoles, which are known for their diverse biological activities, including potential therapeutic effects against various diseases.
(S)-tert-butyl 3-amino-6-isopropyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate can be classified as a heterocyclic compound due to the presence of nitrogen atoms in its ring structure. This classification is significant as it often correlates with specific pharmacological properties.
The synthesis of (S)-tert-butyl 3-amino-6-isopropyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate typically involves multi-step reactions that include the formation of the pyrrolopyrazole framework. Common methods include:
The synthesis may involve reagents such as tert-butyl esters and isopropyl amines, alongside catalysts that facilitate the formation of the desired stereochemistry. The process requires careful control of reaction conditions to ensure high yields and purity of the final product.
The molecular formula for (S)-tert-butyl 3-amino-6-isopropyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate is C13H22N4O2, with a molar mass of approximately 266.34 g/mol. The compound features a complex bicyclic structure that includes both pyrrole and pyrazole components.
(S)-tert-butyl 3-amino-6-isopropyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate can participate in various chemical reactions due to its functional groups:
Understanding these reactions is crucial for developing synthetic routes for pharmaceutical applications and optimizing yields in laboratory settings.
The mechanism of action for (S)-tert-butyl 3-amino-6-isopropyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate involves interactions at the molecular level with biological targets:
Research indicates that derivatives of this compound exhibit activity against various targets involved in cancer and inflammatory diseases .
The physical properties of (S)-tert-butyl 3-amino-6-isopropyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate include:
Chemical properties are characterized by stability under ambient conditions but may be sensitive to strong acids or bases due to functional groups present.
(S)-tert-butyl 3-amino-6-isopropyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate has potential applications in:
The core structure of pyrrolo[3,4-c]pyrazole derivatives consists of a fused bicyclic system featuring a five-membered pyrrole ring condensed with a pyrazole moiety. This scaffold possesses significant molecular complexity due to the presence of multiple nitrogen atoms and potential sites of unsaturation. In the specific case of (S)-tert-butyl 3-amino-6-isopropyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate, the bicyclic framework incorporates a partially saturated system where the 4,6-dihydro designation indicates hydrogenation at the 4 and 6 positions, reducing aromaticity and creating chiral centers. The tert-butoxycarbonyl (Boc) group at the N5 position serves as a protective moiety for the secondary amine, while the 3-amino substituent provides a primary amine functionality crucial for further derivatization. The isopropyl group at the C6 position introduces steric bulk and influences the compound's overall conformation through stereochemical effects [2] [10].
The chiral center at the C6 position, bearing the isopropyl substituent, defines the compound's absolute stereochemical configuration. The (S)-enantiomer exhibits specific three-dimensional orientation that significantly influences its intermolecular interactions and biological recognition. This stereospecificity is denoted in chemical naming conventions through the "(S)" prefix and identifiers like the chiral descriptor "(6S)-" in systematic nomenclature [2]. The enantiomeric purity of this compound is critical for pharmaceutical applications where stereoselectivity in target binding is paramount. The configuration at C6 determines the spatial arrangement of the isopropyl group relative to the heterocyclic core, thereby affecting the molecule's overall conformational landscape and its ability to participate in stereospecific interactions with biological targets. This chiral integrity is maintained under standard storage conditions (2-8°C in inert atmospheres), preventing racemization that could compromise functionality in asymmetric synthesis [3].
The dihydropyrrolo[3,4-c]pyrazole system exhibits complex tautomeric behavior due to the presence of multiple nitrogen atoms and labile protons. The 3-amino group (–NH₂) can exist in equilibrium with imino forms, though the amino tautomer predominates under physiological conditions. The hydrogen bonding capacity of this compound is substantial, featuring two hydrogen bond donors (N–H from the secondary amine and 3-amino group) and four hydrogen bond acceptors (carbonyl oxygen and three pyrazole nitrogens), as evidenced by topological polar surface area (TPSA) calculations of related structures [6]. These properties facilitate molecular recognition processes essential for biological activity.
Table 1: Hydrogen Bonding Capacity of Key Functional Groups
Functional Group | Role in H-Bonding | Atom Count | Biological Significance |
---|---|---|---|
3-Amino (NH₂) | Donor/Acceptor | 2 (1D, 1A) | Primary site for target interaction |
Pyrazole Nitrogen | Acceptor | 3 | Scaffold recognition |
Carbamate C=O | Acceptor | 1 | Solubility modulation |
N-H (Dihydropyrrolo) | Donor | 1 | Stabilizes protein interactions |
The carbamate functionality (N–C=O) contributes to conformational stability through resonance, while the fused ring system may exhibit prototropic tautomerism between the 1H and 2H pyrazole forms. This tautomeric flexibility, combined with the compound's hydrogen bonding profile, enhances its versatility as a molecular scaffold in medicinal chemistry, enabling optimization of target affinity through strategic modifications [4] [8].
Computational predictions provide essential insight into the physicochemical behavior of the (S)-enantiomer. The compound exhibits a predicted boiling point of 434.6±45.0 °C at standard atmospheric pressure, reflecting significant molecular complexity and polar functionality [2]. This high boiling point suggests low volatility under ambient conditions, which facilitates handling in synthetic processes. The estimated density of 1.195±0.06 g/cm³ indicates a moderately dense crystalline solid, consistent with heteroaromatic systems incorporating aliphatic substituents [10]. Density values influence crystallization behavior and solvent selection for purification processes.
The acid-base characteristics are defined by predicted pKa values, with the most notable being the carbamate nitrogen pKa of 16.29±0.40 [2]. This high value indicates the secondary amine nitrogen remains predominantly protonated under physiological conditions (pH 7.4), existing as a neutral species rather than a charged cation. The 3-amino group exhibits basicity typical of aromatic amines (estimated pKa ~5-6), potentially protonated in acidic environments. These pKa predictions inform solubility optimization strategies and salt formation approaches during pharmaceutical development. The steric influence of the isopropyl group and Boc protection modulates acidity/basicity relative to simpler pyrrolopyrazole analogs [3] [10].
Table 2: Predicted Physicochemical Parameters
Property | Value | Prediction Method | Significance |
---|---|---|---|
Boiling Point | 434.6±45.0 °C | Not specified | Processing temperature limits |
Density | 1.195±0.06 g/cm³ | Not specified | Crystallization solvent selection |
pKa (Carbamate N) | 16.29±0.40 | Computational | Protonation state at physiological pH |
pKa (Amino Group) | ~5-6 (estimated) | Analog comparison | Salt formation potential |
Melting Point | Not available | - | Purification methodology |
The partition coefficient (LogP) serves as a critical indicator of lipophilicity, with computational estimates for this compound suggesting a value of approximately 1.24-1.28 based on structural analogs [6]. This places the molecule within the optimal range (LogP 1-3) for passive membrane permeability according to Lipinski's rule of five, suggesting favorable absorption characteristics. The tertiary butyl group contributes significantly to lipophilicity, while the hydrogen bonding capacity (TPSA ~84 Ų for related structures) promotes aqueous solubility [6]. This balance between lipophilic and hydrophilic properties creates a favorable drug-likeness profile for central nervous system targets where moderate blood-brain barrier penetration may be required.
Solubility behavior is temperature-dependent and influenced by crystallinity, though experimental aqueous solubility data remains limited for this specific enantiomer. Storage recommendations (2-8°C in dark, inert conditions) imply sensitivity to hydrolytic degradation or oxidation that could impact solubility measurements [3] [4]. The Boc-protecting group enhances lipophilic character compared to deprotected analogs but introduces hydrolytic instability under strongly acidic or basic conditions. Molecular dynamics simulations suggest the isopropyl substituent creates minor hydrophobic patches without dominating the overall solubility profile, maintaining sufficient aqueous solubility for biological screening assays [10].
Table 3: Comparative Physicochemical Properties of Pyrrolo[3,4-c]Pyrazole Derivatives
Compound | Molecular Formula | Molecular Weight | LogP (Predicted) | TPSA (Ų) |
---|---|---|---|---|
(S)-tert-butyl 3-amino-6-isopropyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate | C₁₃H₂₂N₄O₂ | 266.34 | 1.24-1.28 | ~84 |
tert-butyl 3-amino-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate | C₁₀H₁₆N₄O₂ | 224.26 | 0.85-0.92 | 84.24 |
tert-butyl 3-amino-6,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate | C₁₂H₂₀N₄O₂ | 252.31 | 1.35-1.42 | ~84 |
The comparative analysis reveals how structural modifications influence physicochemical parameters. The isopropyl substituent increases molecular weight by 42 g/mol and LogP by approximately 0.4 units compared to the unsubstituted parent compound, while dimethyl substitution at C6 further enhances lipophilicity. These systematic changes demonstrate the scaffold tunability for optimizing lead compounds in drug discovery campaigns [6] [8] [9].
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: